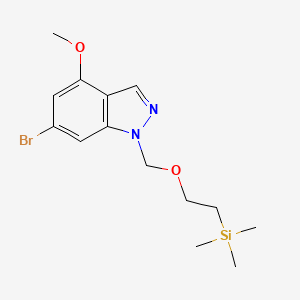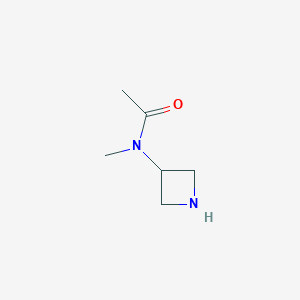
N-(azetidin-3-yl)-N-methyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(azetidin-3-yl)-N-methyl-acetamide: is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)-N-methyl-acetamide typically involves the reaction of azetidine derivatives with acetamide. One common method is the aza-Michael addition, where azetidine is reacted with an α,β-unsaturated carbonyl compound under basic conditions . Another method involves the N-alkylation of azetidine with methyl acetamide using a suitable base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: N-(azetidin-3-yl)-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds.
Wissenschaftliche Forschungsanwendungen
N-(azetidin-3-yl)-N-methyl-acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(azetidin-3-yl)-N-methyl-acetamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active sites of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler analogue without the acetamide group.
N-methyl-azetidine: Lacks the acetamide functionality.
Azetidine-2-carboxylic acid: Contains a carboxylic acid group instead of an acetamide group.
Uniqueness: N-(azetidin-3-yl)-N-methyl-acetamide is unique due to its combination of the azetidine ring and the acetamide group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
N-(azetidin-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8(2)6-3-7-4-6/h6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
IEZPZICUISHPCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)

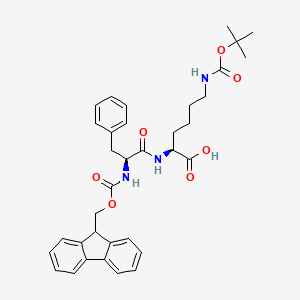
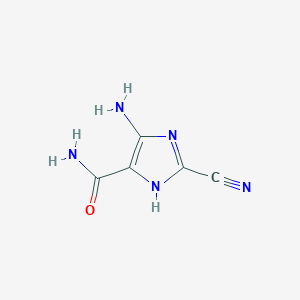
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)

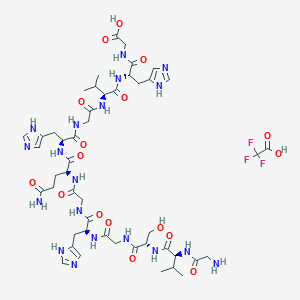


![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
